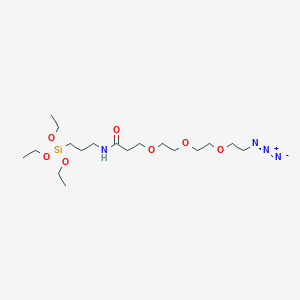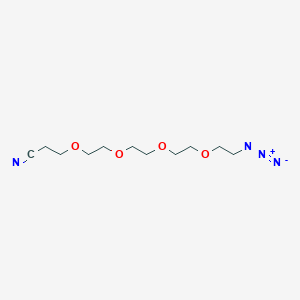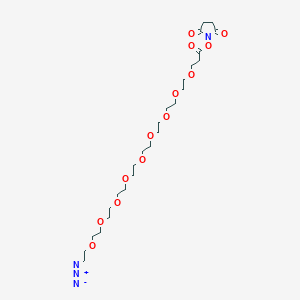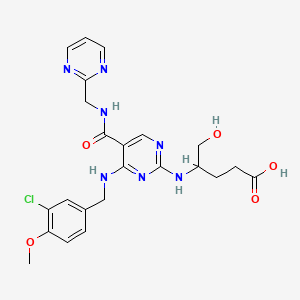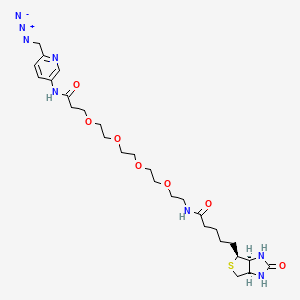
Biotin-PEG4-Picolyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-Picolyl azide has a biotin moiety and a picolyl azide moiety which can be conjugated with alkyne-containing biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
1. Bioconjugation and Micelle Formation
Biotin-PEG4-Picolyl azide has been utilized in the bioconjugation of biotin to polymeric micelles. This application involves the creation of spherical micelles with functional interfaces between hydrophilic shells and hydrophobic cores. The bioavailability of biotin to avidin in such systems has been validated through various assays and microscopy techniques, demonstrating the potential of biotin-PEG4-Picolyl azide in bioconjugation and micelle formation (Wang, Liu, Luo, & Zhao, 2009).
2. Surface Functionalization and Drug Delivery
This compound has been applied in the surface functionalization of nanoparticles and drug delivery systems. For instance, biotin-PEG4-Picolyl azide has been used to immobilize thromboresistant assemblies on blood-contacting surfaces, enhancing their effectiveness compared to conventional heparin-coated grafts (Qu et al., 2014). It has also been instrumental in creating universal gold nanoparticle probes for the detection of various biomarkers, indicating its significant role in diagnostic platforms (Scott, Garimella, Calabrese, & Mirkin, 2017).
3. Biomedical Applications and Biomolecular Interactions
The application of biotin-PEG4-Picolyl azide extends to various biomedical fields, especially in understanding and enhancing biomolecular interactions. For instance, it has been used in synthesizing degradable polymers like poly(lactic acid)-poly(ethylene glycol) copolymer with biotinylated end groups, aiding in the creation of biomimetic surfaces (Salem et al., 2001). Additionally, its role in the development of clickable organic electrochemical transistors demonstrates its versatility in bioelectronics and biosensor applications (Fenoy et al., 2022).
4. Radiolabeling and Imaging
In radiolabeling and imaging, biotin-PEG4-Picolyl azide has been used to label nanoparticles for PET imaging, providing insights into the delivery and distribution of these particles in biological systems (Sirianni et al., 2014).
5. Polymer Synthesis and Functionalization
The compound has found applications in polymer chemistry, particularly in the synthesis and functionalization of polymers with biotin and various fluorescent dyes. This has implications for monitoring polymers in different environments and attaching them to larger structures like microtubules (Birnbaum & Kuckling, 2012).
6. Cancer Research and Targeted Drug Delivery
In cancer research, biotin-PEG4-Picolyl azide plays a significant role in targeted drug delivery systems. For example, it has been used in the development of poly(ethylene glycol)/poly(lactic acid) amphiphilic block copolymeric micelles targeting brain glioma (Ren et al., 2010).
7. Protein Modification and Bioconjugation
In protein bioconjugation, biotin-PEG4-Picolyl azide facilitates C-terminal modification of proteins, allowing for targeted and specific protein labeling (Zhang, Li, Lu, & Liu, 2009).
Eigenschaften
Molekularformel |
C27H42N8O7S |
|---|---|
Molekulargewicht |
622.74 |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38)/t22-,23-,26-/m0/s1 |
InChI-Schlüssel |
MIIHOWLWUTYJDT-FXSPECFOSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biotin-PEG4-Picolyl azide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



